molecular formula C20H16N4O4S B2466711 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034532-06-2

3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No. B2466711
CAS RN: 2034532-06-2
M. Wt: 408.43
InChI Key: LOMYRJGEKYFDER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods . The synthesis involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .


Molecular Structure Analysis

The structure of a similar compound was confirmed using single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The course of the reaction that usually occurs between the activated carboxylic acid and aromatic amines was changed upon the use of different reaction conditions (acidic or basic) and 2-aminobenzenethiol . As a result, new heterocyclic derivatives were obtained .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 212–214 °C . The IR (KBr) values are 3450, 2925, 1676, 1615, 1526, 1415, 1230, 1104, 939, 813, 793, 693 cm^-1 . The NMR (400 MHz, DMSO-d6) values are provided in the synthesis analysis section .

Scientific Research Applications

Antioxidant Properties

The chromene moiety in this compound suggests antioxidant activity. Studies have explored its ability to scavenge free radicals and protect cells from oxidative stress. Researchers investigate its potential as a natural antioxidant or as an ingredient in functional foods and supplements .

Bis-Chromones Synthesis

The compound can be synthesized via unusual titanium-induced McMurry coupling of 4-oxo-4H-chromene-2-carbaldehydes. This method yields chemoselective CH2–CH2 tethered bis-chromones, which find applications in materials science, organic synthesis, and pharmaceuticals .

Future Directions

The compound has potential applications in diverse scientific research areas due to its unique structure and properties. It provides opportunities for exploring novel drug candidates and investigating enzyme reactions. The development of a simple and eco-friendly protocol for the construction of nitrogen-containing heterocyclic compound libraries of medical motifs is an attractive area of research in both academia and the pharmaceutical industry .

properties

IUPAC Name

3-[1-(4-oxochromene-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c25-15-11-17(28-16-4-2-1-3-13(15)16)19(26)23-8-5-12(6-9-23)24-20(27)18-14(21-22-24)7-10-29-18/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMYRJGEKYFDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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